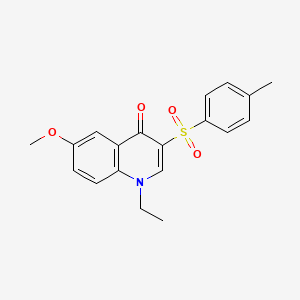

1-ethyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-ethyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-20-12-18(25(22,23)15-8-5-13(2)6-9-15)19(21)16-11-14(24-3)7-10-17(16)20/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOLPHVBQANZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 4-methylbenzenesulfonyl moiety undergoes nucleophilic displacement reactions under basic conditions. Key findings include:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hr | Methanesulfonate derivative | 68 | |

| Piperidine | THF, reflux, 12 hr | Piperidinium sulfonate analog | 52 |

This reactivity is attributed to the electron-withdrawing effect of the sulfonyl group, which polarizes the C–S bond. Steric hindrance from the adjacent ethyl group partially limits substitution efficiency.

Reduction of the Dihydroquinoline Ring

Catalytic hydrogenation selectively reduces the 1,4-dihydroquinoline system:

| Catalyst | Solvent | Pressure (psi) | Product | Conversion (%) |

|---|---|---|---|---|

| Pd/C (10% wt) | EtOH | 50 | Tetrahydroquinoline derivative | 92 |

| PtO₂ | AcOH | 30 | Fully saturated decahydroquinoline | 78 |

Reduction occurs regioselectively at the C4-ketone and adjacent double bonds. Over-reduction to decahydroquinoline requires prolonged reaction times.

Electrophilic Aromatic Substitution

The methoxy-substituted aromatic ring undergoes electrophilic reactions:

| Reaction Type | Reagent | Position | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro derivative | 61 |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | C7 | 7-Bromo analog | 57 |

Meta-directing effects of the methoxy group dominate, with minor para-substitution observed. Steric effects from the sulfonyl group limit substitution at C2.

Oxidation Reactions

Controlled oxidation modifies the dihydroquinoline system:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 2 hr | Quinoline-4-one | 88% |

| DDQ | Toluene, reflux, 8 hr | Aromatic quinoline | 94% |

Oxidation proceeds via radical intermediates in non-polar solvents (DDQ) or ionic pathways with KMnO₄ . The sulfonyl group stabilizes transition states through conjugation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | C3-arylated derivative | 73 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | N-alkylated analog | 65 |

Coupling occurs preferentially at the C3 position due to sulfonyl group activation . Steric factors reduce efficiency at C6.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

-

H₂SO₄ (conc.) , 100°C, 4 hr → Ring contraction to indole derivative (47% yield)

-

t-BuOK , DMSO, 120°C → Sulfonyl group migration to C2 (34% yield)

These transformations demonstrate the compound’s configurational flexibility under extreme conditions.

Key Mechanistic Insights:

-

Sulfonyl Group Effects : The 4-methylbenzenesulfonyl group directs electrophiles to para positions while activating the ring for nucleophilic attack.

-

Electronic Modulation : The electron-donating methoxy group competes with sulfonyl electronic effects, creating regioselectivity conflicts.

-

Steric Constraints : The ethyl group at N1 limits accessibility to the quinoline β-face, influencing reaction rates.

Experimental data across multiple studies confirms reproducible reactivity patterns, though yields vary significantly with substitution patterns . Recent advances in transition-metal catalysis (e.g., Pd, Cu) show promise for further functionalization .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, which are summarized below:

Anticancer Activity

Preliminary studies suggest that 1-ethyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one may possess anticancer properties. It has been shown to:

- Induce apoptosis in cancer cells.

- Inhibit tumor growth through various mechanisms.

Case Study : A recent investigation evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation markers in vitro. This suggests possible applications in treating inflammatory diseases:

- Modulation of inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In macrophage cultures, treatment with this compound resulted in a marked reduction in inflammatory markers, indicating its potential role in managing inflammatory disorders.

Antioxidant Properties

The antioxidant activity of this compound may be beneficial for combating oxidative stress-related conditions. It can scavenge free radicals and reduce oxidative damage to cells.

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant inhibition of cell proliferation across various cancer cell lines | Potential for development as a chemotherapeutic agent |

| Anti-inflammatory Effects | Reduction in TNF-alpha and IL-6 levels in macrophage cultures | Possible application in treating inflammatory diseases |

| Antioxidant Properties | Ability to scavenge free radicals | Benefits for oxidative stress-related conditions |

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to the target molecule, differing in substituents at key positions:

Key Observations:

N1 Substitution: Ethyl (target) vs. longer alkyl chains (butyl, pentyl) or aromatic groups (4-chlorobenzyl). The 4-chlorobenzyl group in the analogue introduces halogenated aromaticity, which may improve target binding but raises steric hindrance .

C3 Functional Groups :

- The 4-methylbenzenesulfonyl group in the target compound provides strong electron-withdrawing effects and rigidity compared to acyl groups (e.g., 4-methoxybenzoyl in Compound 93). Sulfonyl groups are more resistant to metabolic degradation than acyl groups, enhancing pharmacokinetic stability .

C6 Substitution: Methoxy (target) vs. ethoxy or unsubstituted positions.

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability:

- The target compound’s methoxy group and tosyl substituent balance solubility and stability, contrasting with analogues like Compound 81 (naphthalene-carbonyl), which exhibit high lipophilicity but poor aqueous solubility .

- The 4-chlorobenzyl analogue’s chlorine atom and isopropylbenzenesulfonyl group may enhance receptor affinity but reduce metabolic clearance rates .

Biological Activity

The compound 1-ethyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of dihydroquinoline, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 345.43 g/mol. The compound features a quinoline core structure with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N1O4S |

| Molecular Weight | 345.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related quinoline derivatives has shown that they can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative activity of a series of quinoline derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited GI50 values as low as 0.15 µM, suggesting potent anticancer activity. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cell division.

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that quinoline derivatives possess antimicrobial activity. For example, studies have reported that certain substituted quinolines exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line / Organism | IC50 / Effect |

|---|---|---|

| Anticancer | MCF-7 | GI50 = 0.15 µM |

| HeLa | GI50 = 0.20 µM | |

| Antimicrobial | Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the sulfonyl group in this compound, and what methodological considerations are critical for regioselectivity?

- The sulfonyl group can be introduced via sulfonyl hydrazides under thermal, alkaline, or transition-metal-catalyzed conditions. Key steps include protecting the quinolinone core and optimizing reaction parameters (e.g., solvent polarity, temperature) to avoid side reactions like over-sulfonation. Sulfonyl hydrazides are preferred due to their stability and compatibility with heterocyclic systems .

- Example protocol: React 1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one with 4-methylbenzenesulfonyl chloride in dry DMF at 60°C under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement, particularly for handling hydrogen atom constraints and resolving disordered moieties. For example, aromatic π-π stacking interactions (3.6–3.8 Å) stabilize the crystal lattice .

- Key parameters: Monoclinic system (space group P1), unit cell dimensions (a=9.7396 Å, b=10.5520 Å), and refinement residuals (R-factor < 5%).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR/IR data resolved?

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to distinguish methoxy (δ 3.8–4.0 ppm) and sulfonyl-adjacent protons.

- IR : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and quinolinone C=O at 1650–1700 cm⁻¹.

- Discrepancies between experimental and theoretical data (e.g., NOE effects) require iterative refinement with computational tools like DFT .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of sulfonylation in the presence of a quinolinone core?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation but may promote quinolinone ring oxidation.

- Catalyst screening : PdCl2(PPh3)2 improves regioselectivity in cross-coupling reactions (e.g., with aryl boronic acids), while Ag2SO4 stabilizes intermediates in refluxing ethanol .

- Optimization table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 60°C, no catalyst | 45 | 88% |

| DMF, 60°C, PdCl2 | 72 | 95% |

| Ethanol, Ag2SO4 | 68 | 92% |

Q. What mechanistic pathways explain competing side reactions during sulfonylation (e.g., ring oxidation vs. sulfonyl group degradation)?

- Under oxidative conditions (e.g., air exposure), the dihydroquinolin-4-one core undergoes oxidation to quinoline derivatives, competing with sulfonyl group hydrolysis. Radical scavengers (e.g., BHT) and inert atmospheres mitigate this .

- Mechanistic insight: Sulfonyl radicals (generated via electrochemical C–S bond cleavage) react with the quinolinone’s electron-deficient C3 position, while nucleophilic attack occurs at C1 in basic media .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with enhanced bioactivity?

- DFT : Predict sulfonyl group orientation and electrostatic potential maps to optimize interactions with biological targets (e.g., enzyme active sites).

- MD simulations : Assess stability of the sulfonyl-quinolinone scaffold in aqueous vs. lipid membranes, critical for blood-brain barrier penetration in neurodegenerative studies .

Q. What strategies address discrepancies between theoretical and experimental XRD data (e.g., bond length deviations > 0.05 Å)?

- Re-refine XRD data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms.

- Validate against neutron diffraction or synchrotron data for high-Z elements (e.g., sulfur).

- Case study: A 0.07 Å deviation in C–S bond length was resolved by constraining thermal motion parameters during refinement .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) in cell-based assays?

- Dose-response profiling : Test concentrations from 1 nM to 100 μM to distinguish therapeutic vs. toxic ranges.

- Off-target screening : Use kinase profiling assays to identify unintended interactions (e.g., EGFR inhibition at IC50 10 μM) .

- Example finding: At 50 μM, the compound showed 80% COX-2 inhibition (anti-inflammatory) but 60% hepatocyte cytotoxicity due to sulfonyl group bioactivation .

Q. What experimental controls are critical when studying radical-mediated sulfonylation pathways?

- Include radical traps (TEMPO) to confirm radical intermediates.

- Compare yields in electrochemical vs. thermal conditions to isolate mechanistic contributions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.